(2,6-dimethylphenyl)methanesulfonyl chloride is a versatile reagent used in organic synthesis for various purposes, including:
(2,6-dimethylphenyl)methanesulfonyl chloride is employed in medicinal chemistry for the synthesis of various bioactive molecules, including:
(2,6-dimethylphenyl)methanesulfonyl chloride finds applications in material science research for:
(2,6-Dimethylphenyl)methanesulfonyl chloride is an organic compound characterized by the presence of a methanesulfonyl chloride functional group attached to a dimethyl-substituted phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 218.7 g/mol . The compound is recognized for its utility in various chemical synthesis processes and research applications, particularly in the fields of medicinal chemistry and organic synthesis.
This compound is primarily used as a sulfonylating agent in organic synthesis. It can participate in several types of reactions:
The synthesis of (2,6-dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (2,6-dimethylphenol) with thionyl chloride or phosphorus pentachloride in the presence of a solvent such as dichloromethane. The general reaction can be summarized as follows:
This method yields (2,6-dimethylphenyl)methanesulfonyl chloride with good purity and yield.
(2,6-Dimethylphenyl)methanesulfonyl chloride finds applications in:
Several compounds share structural similarities with (2,6-dimethylphenyl)methanesulfonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
(2,4-Dimethylphenyl)methanesulfonyl chloride | 1216081-74-1 | Similar structure but different substitution pattern on the aromatic ring. |
Benzene-1,3-disulfonyl chloride | 585-47-7 | Contains two sulfonyl groups; used for different synthetic purposes. |
4-Bromo-2,6-dichlorobenzenesulfonyl chloride | 351003-54-8 | Halogenated derivative with distinct reactivity patterns compared to (2,6-dimethylphenyl)methanesulfonyl chloride. |
4-Benzyloxybenzenesulfonyl chloride | 87001-32-9 | Contains an ether linkage; used in different synthetic applications. |
The unique positioning of methyl groups at the 2 and 6 positions on the phenolic ring distinguishes (2,6-dimethylphenyl)methanesulfonyl chloride from its analogs, potentially influencing its reactivity and biological interactions.